

# In-depth Technical Guide: Koavone Binding Affinity and Kinetics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Koavone

Cat. No.: B1176428

[Get Quote](#)

A comprehensive review of the current scientific literature reveals a notable absence of specific quantitative data regarding the binding affinity and kinetics of **Koavone** to biological targets. **Koavone** is primarily characterized in available resources as a synthetic fragrance ingredient, with a focus on its olfactory properties and applications in perfumery.

While the interaction of odorant molecules with olfactory receptors is a field of active research, specific binding constants (such as  $K_d$  or  $IC_{50}$  values) and kinetic parameters ( $kon$  and  $koff$  rates) for **Koavone** are not documented in the public domain. The mechanism of action for most odorants, including **Koavone**, is theorized to involve binding to a large family of G-protein coupled receptors (GPCRs) located in the olfactory epithelium. This binding event is understood to initiate a signal transduction cascade, leading to the perception of smell. However, detailed experimental validation and quantitative characterization of **Koavone**'s interaction with specific olfactory receptors are not available.

Consequently, the creation of a detailed technical guide with quantitative data tables, specific experimental protocols for binding assays, and diagrams of established signaling pathways directly involving **Koavone** is not feasible based on the current body of scientific literature.

The following sections provide a summary of the available information on **Koavone**, focusing on its chemical identity and olfactory characteristics.

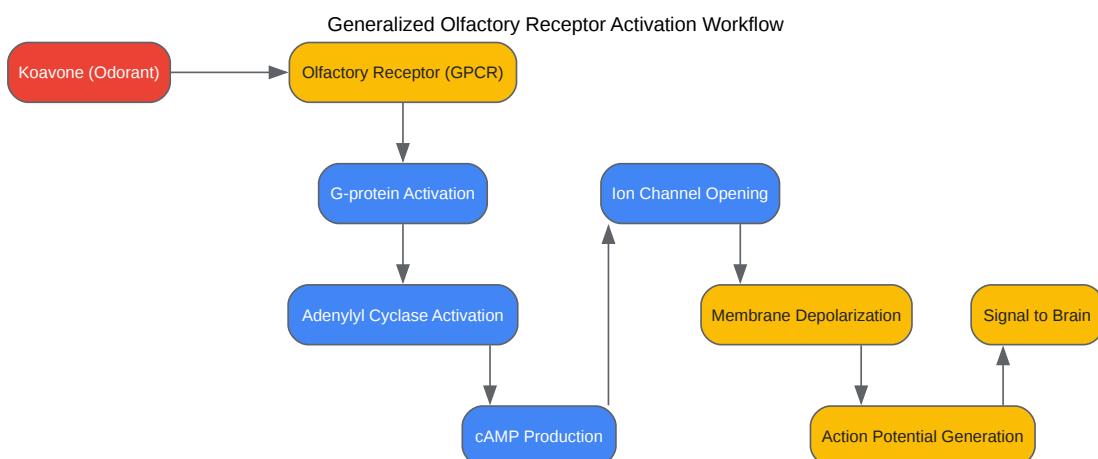
## Chemical and Physical Properties

**Koavone** is a synthetic organic compound with a complex woody and floral scent profile. A summary of its known properties is presented below.

| Property          | Value                                                                                                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 3,4,5,6,6-Pentamethylhept-3-en-2-one (and isomers)                                                                                                                                        |
| CAS Number        | 81786-73-4; 81786-74-5; 81786-75-6; 86115-11-9                                                                                                                                            |
| Molecular Formula | C <sub>12</sub> H <sub>22</sub> O                                                                                                                                                         |
| Molecular Weight  | 182.3 g/mol                                                                                                                                                                               |
| Appearance        | Colorless to pale yellow liquid                                                                                                                                                           |
| Odor Profile      | Woody, floral, balsamic, with nuances of amber, violet, and pine. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |

## Olfactory Characteristics and Applications

**Koavone** is highly valued in the fragrance industry for its unique and diffusive scent. It is described as having a character that lies between n-methyl alpha ionone and isomethyl-alpha-ionone, with distinct orris facets and a woody-ambery quality.[\[2\]](#) It is often used to enhance amber notes and provide a modern alternative to traditional methyl ionones, offering improved diffusion and stability in fragrance formulations.[\[7\]](#)


Typical applications include:

- Fine fragrances
- Soaps and lotions
- Detergents
- Candles and air fresheners

## Theoretical Mechanism of Olfaction

The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G-protein coupled receptors.<sup>[8]</sup> This interaction is thought to trigger a conformational change in the receptor, leading to the activation of a downstream signaling cascade.

A generalized workflow for investigating odorant-receptor interactions is depicted below. It is important to note that this is a theoretical workflow and has not been specifically documented for **Koavone**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. perfumersworld.com [perfumersworld.com]
- 2. (Z)-woody amylene, 81786-73-4 [thegoodsentscompany.com]
- 3. (Z)-woody amylene 81786-73-4 [thegoodsentscompany.com]
- 4. Koavone Manufacturer | Floral Muguet Aroma Ingredient [chemicalbull.com]
- 5. Perfumers Apprentice - Koavone® (IFF) \*\* [shop.perfumersapprentice.com]
- 6. iff.com [iff.com]
- 7. fraterworks.com [fraterworks.com]
- 8. Koavone | 156914-70-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Koavone Binding Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176428#koavone-binding-affinity-and-kinetics\]](https://www.benchchem.com/product/b1176428#koavone-binding-affinity-and-kinetics)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

